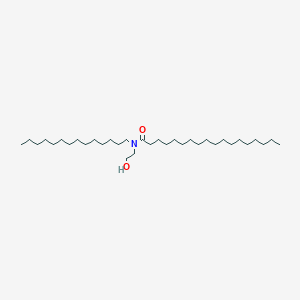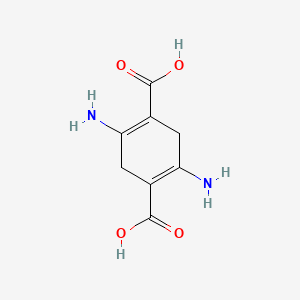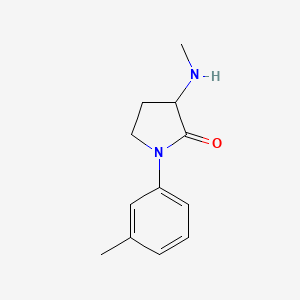![molecular formula C62H108N2O4S2 B14253723 N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) CAS No. 189934-25-6](/img/structure/B14253723.png)
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes two ethanebis(thioamide) groups attached to phenyl rings substituted with dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with ethanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thioamide compound. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2); solventacetic acid; temperature0-50°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as electrochromic polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form hydrogen bonds with active site residues, stabilizing the transition state and inhibiting enzyme activity. Additionally, the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.
Comparison with Similar Compounds
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Utilized in coordination chemistry and materials science.
The uniqueness of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) lies in its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
189934-25-6 |
|---|---|
Molecular Formula |
C62H108N2O4S2 |
Molecular Weight |
1009.7 g/mol |
IUPAC Name |
N,N'-bis(3,4-didodecoxyphenyl)ethanedithioamide |
InChI |
InChI=1S/C62H108N2O4S2/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)63-61(69)62(70)64-56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3,(H,63,69)(H,64,70) |
InChI Key |
KTYLNORAGAXRJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC(=S)C(=S)NC2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


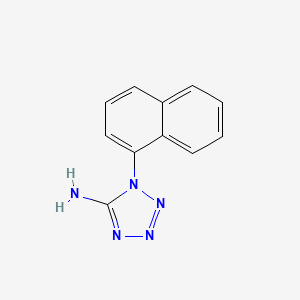
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
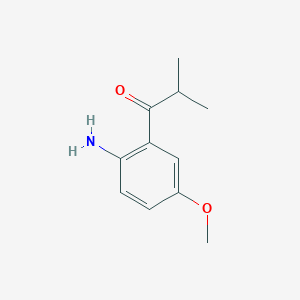

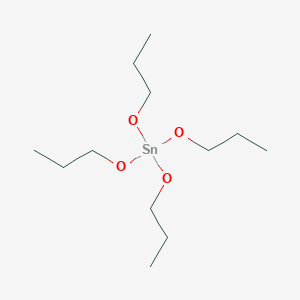
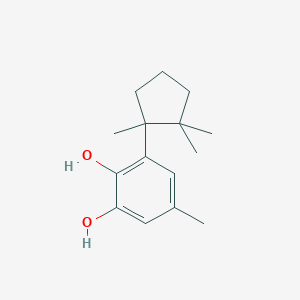
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
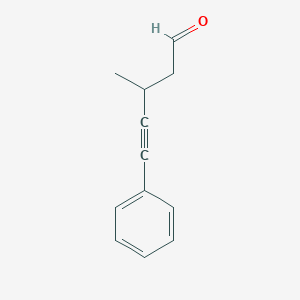

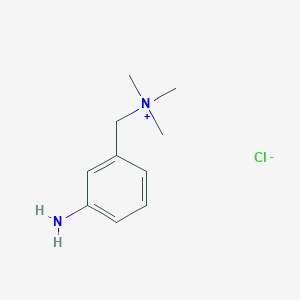
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
